molecular formula C14H13F6NO2 B2630895 8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-36-9

8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2630895
CAS No.: 1556097-36-9
M. Wt: 341.253
InChI Key: NOPXBFXTMWXRRJ-UHFFFAOYSA-N
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Description

8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[34]octane is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane typically involves multiple steps. One common approach starts with the preparation of 3,5-bis(trifluoromethyl)benzylamine, which is then reacted with appropriate reagents to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

8-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO2/c15-13(16,17)10-3-9(4-11(5-10)14(18,19)20)6-21-1-2-23-12(21)7-22-8-12/h3-5H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPXBFXTMWXRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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